(3S,4E)-3-methyldec-4-en-1-yl sulfate
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Overview
Description
(3S,4E)-3-methyldec-4-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been found to induce morphological changes in the phytoplankton, Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate.
Scientific Research Applications
Sulfation in Chemical Synthesis
(3S,4E)-3-Methyldec-4-en-1-yl sulfate is likely to be involved in the synthesis and structural characterization of complex molecules. One study discusses nondegradative sulfation of polysaccharides, where sulfur trioxide and other sulfation agents are used for synthesizing biologically active sulfated polysaccharides (Papy-Garcia et al., 2005). This process is crucial for creating molecules with diverse biological properties, potentially relevant to (3S,4E)-3-Methyldec-4-en-1-yl sulfate.
Catalysis and Organic Synthesis
In organic chemistry, catalysts similar to (3S,4E)-3-Methyldec-4-en-1-yl sulfate are used for synthesizing complex organic compounds. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate is an effective catalyst for the synthesis of polyhydroquinoline derivatives, indicating the potential role of similar sulfates in catalysis and organic synthesis (Khaligh, 2014).
Antimicrobial and Cytotoxicity Studies
Sulfates play a role in the development of compounds with antimicrobial and cytotoxic properties. A study on a cucurbit[6]uril-like Cu6L4 cluster constructed from 3,5-bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine showed good antimicrobial activity and cytotoxicity, underscoring the potential biomedical applications of sulfates (Vasylevskyi et al., 2018).
Green Chemistry and Ionic Liquids
Sulfates, including those similar to (3S,4E)-3-Methyldec-4-en-1-yl sulfate, are used in the development of green chemistry solutions. For example, the efficient synthesis of ionic liquids containing methyl- and ethyl-sulfate anions indicates the role of sulfates in creating environmentally friendly solvents (Holbrey et al., 2002).
Bioactive Compounds from Marine Sources
Sulfated alkenes, including those structurally related to (3S,4E)-3-Methyldec-4-en-1-yl sulfate, are isolated from marine sources like sea cucumbers. These compounds exhibit antibacterial, antifungal, and cytotoxic activities, showcasing their significance in natural product chemistry and potential pharmaceutical applications (La et al., 2012).
Photocatalytic Fuel Cells
Sulfates are instrumental in developing novel photocatalytic fuel cells for wastewater treatment, where they are converted into sulfate radicals for degrading organic pollutants while generating electricity. This application underscores the role of sulfates in environmental technology and renewable energy (Tan et al., 2019).
properties
Product Name |
(3S,4E)-3-methyldec-4-en-1-yl sulfate |
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Molecular Formula |
C11H21O4S- |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[(E,3S)-3-methyldec-4-enyl] sulfate |
InChI |
InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-11(2)9-10-15-16(12,13)14/h7-8,11H,3-6,9-10H2,1-2H3,(H,12,13,14)/p-1/b8-7+/t11-/m1/s1 |
InChI Key |
QNUMXENJPAUAPZ-WSKFYRRCSA-M |
Isomeric SMILES |
CCCCC/C=C/[C@@H](C)CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCC=CC(C)CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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